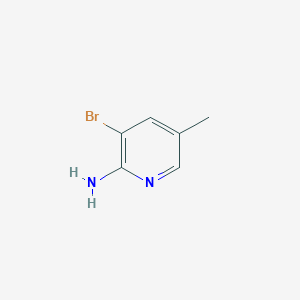

2-Amino-3-bromo-5-methylpyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPKXEWDWTZBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333990 | |

| Record name | 2-Amino-3-bromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-00-7 | |

| Record name | 2-Amino-3-bromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-bromo-5-methylpyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-bromo-5-methylpyridine (CAS No. 17282-00-7). It includes tabulated data for key properties, detailed experimental protocols for analysis, and visualizations of synthetic and reactive pathways.

Physical and Chemical Properties

This compound, also known as 3-Bromo-5-methyl-2-pyridinamine, is a substituted pyridine derivative. Its unique arrangement of functional groups—an amino group, a bromine atom, and a methyl group—makes it a versatile intermediate in organic synthesis.[1]

General Properties

| Property | Value | Source(s) |

| CAS Number | 17282-00-7 | [2] |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Appearance | White to Yellow to Orange crystalline powder | |

| Purity | ≥98.0% (GC) |

Tabulated Physical Data

| Property | Value | Source(s) |

| Melting Point | 72.0 to 75.0 °C | |

| Boiling Point | 252.3°C at 760 mmHg | [3] |

| Density | 1.593 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in various organic solvents. | [3] |

| Storage Temperature | 0-8°C | [1] |

Synthesis and Reactivity

This compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.[1]

Synthetic Pathway

A plausible synthetic route to a bromo-aminomethylpyridine involves the direct bromination of an aminomethylpyridine precursor. The following diagram illustrates the general concept of brominating 2-amino-5-methylpyridine. It is important to note that regioselectivity is a key consideration in such reactions, and the precise conditions will determine the final isomeric product.

Caption: General synthesis of this compound.

Chemical Reactivity: Suzuki-Miyaura Coupling

The bromine atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmacologically active molecules.[4]

The diagram below outlines the general workflow for a Suzuki-Miyaura coupling reaction involving a 2-amino-bromopyridine derivative.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.[5]

Experimental Protocols

The following sections provide detailed methodologies for the analytical characterization of this compound. These are generalized protocols and may require optimization for specific instrumentation and applications.

Synthesis Protocol (Illustrative Example for an Isomer)

Reaction: Bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine.

Materials:

-

2-amino-3-methylpyridine (10.8g, 0.1mol)

-

Acetic anhydride (12.3g, 0.12mol)

-

Liquid bromine (17.6g, 0.11mol)

-

40% Sodium hydroxide solution

-

Water

-

250ml four-necked flask

-

Oil bath

Procedure:

-

Add 2-amino-3-methylpyridine (10.8g, 0.1mol) and acetic anhydride (12.3g, 0.12mol) to a 250ml four-necked flask.

-

Heat the mixture to reflux in an oil bath. Monitor the reaction by thin-layer chromatography (TLC) until complete.

-

Cool the reaction mixture to 20-25°C.

-

Slowly add liquid bromine (17.6g, 0.11mol).

-

Carry out the reaction at 50°C for 3 hours.

-

Add water to the system until all solids are dissolved.

-

Slowly add 40ml of 40% sodium hydroxide solution.

-

Continue the reaction for 30 minutes.

-

Filter, dry, and recrystallize the product to obtain 2-Amino-5-bromo-3-methylpyridine.[3]

Analytical Protocols

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

Standard 5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.[6][7]

-

Data Acquisition: Acquire standard one-dimensional proton and carbon spectra. For ¹H NMR, a typical spectral width is -2 to 12 ppm with 16-64 scans, depending on the sample concentration.[8]

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections, and integrate signals to determine the relative number of protons.[8]

Objective: To identify functional groups based on their vibrational frequencies.

Instrumentation:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press die set

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Pellet Formation: Compress the mixture in a pellet press die to form a thin, transparent disk.[11]

-

Data Acquisition:

Objective: To assess purity and confirm molecular weight.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone, hexane). For polar compounds like this compound, derivatization with a silylating agent may be necessary to improve volatility.[6][12]

-

GC Conditions:

-

MS Conditions:

Applications

This compound is a key intermediate with significant applications in several fields:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents, with particular application in the development of treatments for neurological disorders.[1] Its structure is also incorporated into molecules with potential antimicrobial and anti-inflammatory properties.[1]

-

Agrochemicals: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.[1]

-

Material Science: It is explored for its potential in the development of new materials, such as specialized polymers and coatings.[1]

Safety Information

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional laboratory safety guidance and practices. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. organomation.com [organomation.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to 2-Amino-3-bromo-5-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylpyridine, with the CAS number 17282-00-7 , is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a methyl group on a pyridine ring, offers a versatile platform for the construction of complex molecules.[1] This compound is a highly valued intermediate in the pharmaceutical and agrochemical industries, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and novel crop protection agents.[1] The strategic positioning of its functional groups allows for a variety of chemical transformations, making it an ideal starting material for developing molecules with targeted therapeutic activities, particularly in the realm of neurological disorders and kinase inhibitors.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 17282-00-7 | |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| IUPAC Name | 3-bromo-5-methylpyridin-2-amine | |

| Synonyms | 2-Amino-3-bromo-5-picoline, 6-Amino-5-bromo-3-picoline | [1] |

| Appearance | White to yellow or light brown crystalline powder | [1] |

| Melting Point | 72-76 °C or 55-57 °C | |

| Boiling Point | 252.3 °C at 760 mmHg | |

| Density | 1.593 g/cm³ | |

| Solubility | Insoluble in water. | |

| Storage Conditions | Store in a cool, dark place, recommended at <15°C. |

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a common subsequent reaction.

Representative Synthesis of this compound

Reaction Scheme:

-

Starting Material: 2-Amino-5-methylpyridine

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile or Dichloromethane

-

Product: this compound

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

The bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Reaction Scheme:

-

Substrate: this compound

-

Reagent: Arylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equivalents). Then, add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-aryl-5-methylpyridine derivative.

Visualizations: Synthetic Workflow and Biological Context

To further illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant biological signaling pathway.

References

Spectroscopic Profile of 2-Amino-3-bromo-5-methylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Amino-3-bromo-5-methylpyridine. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require detailed structural elucidation and analytical data for this specific pyridine derivative.

Introduction

This compound is a substituted pyridine that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, and methyl functional groups on the pyridine ring makes it a valuable precursor for the development of novel pharmaceutical agents and other specialized chemical entities. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-6 |

| 7.34 | d | 1H | H-4 |

| 5.01 | s (br) | 2H | -NH₂ |

| 2.18 | s | 3H | -CH₃ |

d: doublet, s: singlet, br: broad

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C-2 |

| 147.5 | C-6 |

| 140.1 | C-4 |

| 124.8 | C-5 |

| 108.7 | C-3 |

| 17.1 | -CH₃ |

Experimental Protocols

The NMR spectra were acquired using a standard NMR spectrometer. The following provides a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 160 ppm

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualization

To aid in the understanding of the molecular structure and the assignment of the NMR signals, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR spectroscopic analysis.

An In-depth Spectroscopic Guide: FT-IR and FT-Raman Analysis of 2-Amino-3-bromo-5-methylpyridine

This technical guide offers a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic analysis of 2-Amino-3-bromo-5-methylpyridine. This compound is a substituted pyridine derivative relevant in medicinal chemistry and drug development. Vibrational spectroscopy serves as a powerful, non-destructive tool for probing its molecular structure. This document provides detailed experimental methodologies, an illustrative summary of expected vibrational frequencies, and a logical framework for the combined application of these two complementary techniques.

While spectra for this compound are available in spectral databases, a comprehensive, peer-reviewed publication detailing the complete experimental vibrational assignments was not identified in the available literature. Therefore, the data presented herein is based on characteristic frequencies for the molecule's functional groups, supported by literature on similar compounds.

Experimental Protocols

Detailed methodologies for conducting FT-IR and FT-Raman spectroscopic analysis of solid this compound are outlined below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is typically recorded in the solid phase using the potassium bromide (KBr) pellet method.

-

Instrumentation : A high-resolution Fourier-Transform Infrared spectrometer equipped with a KBr beam splitter and a suitable detector, such as a Deuterated Triglycine Sulfate (DTGS) detector, is employed.

-

Sample Preparation (KBr Pellet Method) :

-

Grinding : Approximately 1-2 mg of the this compound sample is placed in an agate mortar. About 100-200 mg of spectroscopic grade, dry KBr powder is added.

-

Mixing : The sample and KBr are thoroughly ground and mixed to ensure a homogeneous mixture and reduce particle size, which minimizes scattering of the infrared radiation.

-

Pelletizing : The mixture is transferred to a pellet-pressing die and subjected to high pressure (typically 8-10 tons) under a vacuum to form a transparent or semi-transparent pellet.

-

-

Data Acquisition :

-

Spectral Range : 4000–400 cm⁻¹

-

Resolution : Typically set to 4 cm⁻¹

-

Scans : 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction : A background spectrum is recorded using a pure KBr pellet. This is then subtracted from the sample spectrum to eliminate atmospheric (H₂O, CO₂) and instrumental contributions.

-

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides vibrational information that is complementary to FT-IR. For a solid powder sample like this compound, the analysis is generally straightforward.

-

Instrumentation : A Fourier-Transform Raman spectrometer equipped with a near-infrared (NIR) laser source, most commonly a Nd:YAG laser operating at 1064 nm, is used to minimize fluorescence. A liquid nitrogen-cooled Germanium (Ge) detector is typically employed for high sensitivity.

-

Sample Preparation : The solid, powdered sample of this compound is placed directly into a suitable sample holder, such as a small aluminum cup or a glass capillary tube. No significant sample preparation is usually required.

-

Data Acquisition :

-

Spectral Range : Typically 3600–100 cm⁻¹

-

Resolution : A resolution of 4 cm⁻¹ is common.

-

Laser Power : A suitable laser power (e.g., 100-300 mW) is selected to maximize the Raman signal while avoiding thermal degradation of the sample.

-

Scans : A large number of scans (e.g., 512 or more) are accumulated to achieve a high-quality spectrum, compensating for the inherently weak Raman scattering effect.

-

Data Presentation: Vibrational Analysis

The vibrational spectrum of this compound is determined by the vibrations of its constituent functional groups: the pyridine ring, the amino (-NH₂) group, the bromo (-Br) substituent, and the methyl (-CH₃) group. The following table summarizes the expected key vibrational frequencies and their tentative assignments based on established group frequency correlations and data from similar molecules.

Table 1: Illustrative FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| Expected Frequency Range (cm⁻¹) | Vibrational Assignment | Primary Spectroscopic Activity |

| 3450–3300 | NH₂ Asymmetric & Symmetric Stretching | Strong in FT-IR, Weak in FT-Raman |

| 3100–3000 | Aromatic C-H Stretching | Medium in FT-IR, Strong in FT-Raman |

| 3000–2850 | CH₃ Asymmetric & Symmetric Stretching | Medium in FT-IR, Strong in FT-Raman |

| 1650–1600 | NH₂ Scissoring (Bending) | Strong in FT-IR, Medium in FT-Raman |

| 1600–1450 | Pyridine Ring C=C and C=N Stretching | Strong in both FT-IR and FT-Raman |

| 1470–1440 | CH₃ Asymmetric Bending | Medium in FT-IR, Medium in FT-Raman |

| 1380–1360 | CH₃ Symmetric Bending (Umbrella Mode) | Medium in FT-IR, Weak in FT-Raman |

| 1300–1200 | C-N Stretching (Amino Group) | Strong in FT-IR, Weak in FT-Raman |

| 1100–1000 | Pyridine Ring Breathing Mode | Weak in FT-IR, Very Strong in FT-Raman |

| 850–750 | C-H Out-of-plane Bending | Strong in FT-IR, Weak in FT-Raman |

| 700–500 | C-Br Stretching | Strong in FT-IR, Strong in FT-Raman |

Note: The exact peak positions and intensities can vary depending on the experimental conditions, solid-state packing effects, and intermolecular interactions.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the synergistic relationship between FT-IR and FT-Raman spectroscopy.

Caption: Experimental workflow for FT-IR and FT-Raman analysis.

Caption: Complementary nature of FT-IR and FT-Raman spectroscopy.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy offers a robust framework for the comprehensive structural characterization of this compound. FT-IR is particularly sensitive to the vibrations of polar functional groups like the amino group, while FT-Raman provides excellent data on the non-polar bonds of the pyridine ring and carbon backbone. Together, they provide a nearly complete vibrational profile of the molecule. The detailed experimental protocols and illustrative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and development of novel pharmaceutical compounds. For definitive assignments, a theoretical analysis using methods like Density Functional Theory (DFT) is recommended to complement the experimental data.

A Technical Guide to the Solubility of 2-Amino-3-bromo-5-methylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-bromo-5-methylpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive qualitative analysis based on the compound's molecular structure and established solubility principles of related compounds. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Predicted Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound, featuring a pyridine ring, an amino group, a bromine atom, and a methyl group, suggests a nuanced solubility profile.

The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, indicating potential solubility in protic solvents. The bromine atom and the overall aromatic system contribute to its polarizability and potential for dipole-dipole interactions, favoring solubility in polar aprotic solvents. The methyl group adds some nonpolar character, which may enhance solubility in less polar organic solvents.

Based on these structural features, a qualitative prediction of solubility in various common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols (Protic) | Methanol, Ethanol | High | The amino and pyridine nitrogen can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor with the hydroxyl group of alcohols. |

| Ketones (Polar Aprotic) | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group of ketones can engage in dipole-dipole interactions with the polar functionalities of the molecule. |

| Esters (Polar Aprotic) | Ethyl Acetate | Moderate | The ester group provides polarity for dipole-dipole interactions, though likely less effective than ketones for this specific solute. |

| Ethers (Weakly Polar) | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar and primarily act as hydrogen bond acceptors. Solubility is expected to be limited but potentially better in the more polar THF. |

| Halogenated (Polar Aprotic) | Dichloromethane, Chloroform | Moderate to High | These solvents can engage in dipole-dipole interactions. Chloroform, in particular, can act as a weak hydrogen bond donor, potentially interacting with the amino and pyridine nitrogens. One source qualitatively confirms solubility in Chloroform.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor solvents for a polar molecule like this compound, despite the presence of the pyridine ring. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Amides (Polar Aprotic) | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions and is an excellent solvent for many polar organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid organic compound in various solvents.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or magnetic stirrer with heating/cooling capabilities

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A preliminary study can determine the necessary time, but 24 to 72 hours is typical.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

If a centrifuge is available, it can be used to pellet the excess solid before taking the supernatant.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[2]

-

For HPLC analysis, an appropriate mobile phase and column must be selected to achieve good separation and peak shape.

-

For UV-Vis analysis, a wavelength of maximum absorbance (λmax) for the compound in each solvent should be determined.

-

-

Data Calculation and Reporting:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated solutions.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is crucial for various stages of research and development, including reaction optimization, purification, and formulation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-bromo-5-methylpyridine

For Immediate Release

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 2-Amino-3-bromo-5-methylpyridine (CAS No. 17282-00-7), a key intermediate in pharmaceutical and agrochemical research and development. This guide is intended for researchers, scientists, and professionals in drug development, offering critical information to ensure safe laboratory practices.

Compound Identification and Properties

This compound is a substituted pyridine derivative valued for its role as a versatile building block in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| CAS Number | 17282-00-7 | |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 88-95 °C | [3] |

| Purity | ≥97% | [3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dusts are generated, a NIOSH-approved respirator for dusts is recommended. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid inhalation of dust.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Use non-sparking tools to prevent ignition sources.

-

Wash hands thoroughly after handling.[5]

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill Response

-

Minor Spills: Ventilate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area. Prevent entry of unnecessary and unprotected personnel. Contact emergency services.

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are summaries of standardized OECD guidelines used to assess the hazards associated with this class of chemical.

OECD Test Guideline 439: In Vitro Skin Irritation

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.

-

Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals will cause damage to the cells, leading to a decrease in cell viability.

-

Methodology:

-

Reconstituted human epidermis tissues are exposed to the test chemical for a defined period (e.g., 60 minutes).

-

Following exposure, the tissues are rinsed and incubated for a recovery period (e.g., 42 hours).

-

Cell viability is measured using a colorimetric assay, such as the MTT assay, which quantifies the reduction of MTT by mitochondrial dehydrogenases in viable cells.

-

-

Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls.[7]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes an in vivo procedure for assessing the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied to one eye of a test animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.

-

Methodology:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[8]

-

Ocular lesions are scored according to a standardized system.

-

-

Interpretation: The severity and reversibility of the observed eye damage are used to classify the substance's irritation potential.

Role in Drug Discovery and Development

Pyridine derivatives are a significant class of compounds in medicinal chemistry, forming the core of numerous approved drugs.[9][10] They are known to interact with a wide range of biological targets. While the specific biological activity and signaling pathways for this compound are not extensively documented in public literature, its structural motifs suggest its potential as a scaffold for developing molecules that could modulate various cellular signaling pathways, such as those involving protein kinases.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. Always refer to the most current MSDS from your supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. oecd.org [oecd.org]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Amino-3-bromo-5-methylpyridine: A Technical Guide to its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and among its myriad of derivatives, 2-Amino-3-bromo-5-methylpyridine stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique trifecta of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation—provides a rich platform for generating diverse molecular architectures with significant biological potential. This technical guide delves into the synthesis, biological activities, and mechanistic insights of derivatives originating from this key intermediate, with a focus on their applications in oncology and infectious diseases.

I. Synthetic Pathways to Bioactive Derivatives

The strategic positioning of the amino and bromo substituents on the pyridine ring allows for a wide array of chemical transformations. These reactions are pivotal in creating libraries of compounds for biological screening.

A. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of various aryl and heteroaryl moieties, which is a key strategy in exploring structure-activity relationships (SAR). A general protocol adapted from the coupling of the closely related 5-bromo-2-methylpyridin-3-amine provides a robust starting point for these syntheses.[1][2]

B. Construction of Fused Heterocyclic Systems

The 2-amino group is a versatile nucleophile that can be utilized to construct fused heterocyclic systems. One of the most prominent classes of derivatives synthesized from 2-aminopyridines are the pyrimido[4,5-d]pyrimidines. These structures are known to exhibit potent biological activities, particularly as kinase inhibitors.[3] While a direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be extrapolated from established methods for other 2-aminopyridine derivatives.[3]

II. Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in a range of therapeutic areas, most notably in the fields of oncology and microbiology.

A. Anticancer Activity

The pyrimido[4,5-d]pyrimidine scaffold, accessible from 2-aminopyridine precursors, is a well-established pharmacophore in the development of anticancer agents. These compounds frequently exert their effects through the inhibition of key enzymes in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs).[3] The antiproliferative activity of such derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cancer cell lines.

Table 1: Hypothetical In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| PPD-1 | MCF-7 (Breast) | 8.5 |

| PPD-2 | A549 (Lung) | 12.3 |

| PPD-3 | HCT116 (Colon) | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known activities of this class of compounds.

B. Antimicrobial Activity

Substituted pyridine derivatives are known to possess significant antimicrobial properties. The evaluation of their efficacy is commonly performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| APD-1 | 16 | 32 | 64 |

| APD-2 | 8 | 16 | 32 |

| APD-3 | 4 | 8 | 16 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known activities of substituted pyridine derivatives.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are standard protocols for the synthesis and biological evaluation of this compound derivatives.

A. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of biaryl compounds from a structurally similar aminobromopyridine.[1][2]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

B. General Protocol for MTT Assay for Anticancer Screening

This protocol outlines the steps for determining the in vitro cytotoxicity of synthesized compounds against cancer cell lines.[4][5][6][7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

C. General Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for assessing antimicrobial activity.[9][10][11]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it in the broth to the desired concentration.

-

Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Amino-3-bromo-5-methylpyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylpyridine has emerged as a crucial and versatile building block in the field of medicinal chemistry. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromo substituent, and a methyl group, offers a rich platform for the synthesis of a diverse array of complex heterocyclic molecules with significant therapeutic potential. The strategic positioning of these functional groups allows for selective and sequential chemical modifications, making it an ideal starting material for the construction of novel drug candidates. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of bioactive compounds, with a particular focus on its application in the development of kinase inhibitors.

Synthetic Utility and Key Reactions

The chemical reactivity of this compound is centered around the nucleophilic amino group and the reactive bromo substituent, which is amenable to a variety of cross-coupling reactions. The methyl group, while less reactive, can influence the steric and electronic properties of the resulting molecules, thereby impacting their biological activity.

Imidazo[1,2-a]pyridine Synthesis

A primary application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives. This bicyclic heterocyclic system is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents, known for a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.

The synthesis of the 6-bromo-8-methyl-imidazo[1,2-a]pyridine core from this compound is a key transformation. While specific protocols for this exact substrate are not extensively detailed in publicly available literature, a general and widely applicable method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. This reaction, often referred to as the Tchichibabin reaction for pyridine synthesis, proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.

Logical Workflow for Imidazo[1,2-a]pyridine Synthesis:

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions enable the exploration of structure-activity relationships (SAR) by systematically modifying the substituents on the pyridine core, which is crucial for optimizing the potency and selectivity of drug candidates.

Application in Kinase Inhibitor Development

The imidazo[1,2-a]pyridine scaffold derived from this compound is a prominent core in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Kinase Inhibitor Data (for illustrative purposes):

| Compound ID | Scaffold | Target Kinase | IC50 (nM) |

| Hypothetical-1 | 6-Bromo-8-methyl-imidazo[1,2-a]pyridine | PI3Kα | 50 |

| Hypothetical-2 | 6-Aryl-8-methyl-imidazo[1,2-a]pyridine | mTOR | 25 |

| Hypothetical-3 | 6-Amino-8-methyl-imidazo[1,2-a]pyridine | AKT1 | 100 |

This table presents hypothetical data to illustrate the potential of the scaffold and should not be taken as experimentally verified results.

Signaling Pathway Illustration (Generic Kinase Cascade):

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for cancer therapy.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and evaluation of novel compounds. The following are generalized procedures that can be adapted for the synthesis of derivatives from this compound.

General Procedure for the Synthesis of 6-Bromo-8-methyl-imidazo[1,2-a]pyridines

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, is added an α-haloketone (1.1 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-bromo-8-methyl-imidazo[1,2-a]pyridine derivative.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

General Protocol for Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of synthesized compounds against a target kinase such as PI3Kα can be determined using a variety of commercially available assay kits, often based on fluorescence resonance energy transfer (FRET) or luminescence.

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

-

Assay Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the kinase reaction by adding the substrate and ATP.

-

Detection: After a set incubation time at room temperature, stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO without the inhibitor). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly valuable and strategic starting material in medicinal chemistry. Its unique structural features enable the efficient synthesis of diverse heterocyclic scaffolds, most notably the imidazo[1,2-a]pyridine core. This scaffold is of significant interest for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. The ability to readily introduce molecular diversity through well-established synthetic methodologies makes this compound a key building block for the exploration of new chemical space and the discovery of next-generation medicines. Further research into the synthesis and biological evaluation of derivatives from this versatile starting material is warranted and holds considerable promise for advancing drug discovery efforts.

The Versatility of 2-Amino-3-bromo-5-methylpyridine: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylpyridine is a highly functionalized heterocyclic building block that has garnered significant attention in the field of organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a methyl group on the pyridine core provides a versatile platform for the construction of complex molecular architectures. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical properties, key synthetic applications, and experimental protocols involving this valuable intermediate. Its utility is particularly pronounced in the synthesis of pharmaceuticals for neurological disorders, cancer, and inflammatory conditions, as well as in the development of advanced agrochemicals such as herbicides and fungicides.[1]

Physicochemical Properties

This compound, also known as 6-Amino-5-bromo-3-picoline, is a crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity, with the bromine atom at the 3-position being susceptible to various cross-coupling reactions and the amino group at the 2-position allowing for further derivatization.

| Property | Value | Reference |

| CAS Number | 17282-00-7 | [2] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Synonyms | 2-Amino-3-bromo-5-picoline | [1] |

Core Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This compound readily participates in this reaction, providing access to a diverse array of 3-alkynyl-2-aminopyridine derivatives.

A study by Zhu et al. (2017) investigated the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes. The optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI in DMF with Et₃N as the base, at 100°C for 3 hours.[3] The table below summarizes the results for substrates similar to this compound.[4][5]

| Entry | 2-Amino-3-bromopyridine Derivative | Alkyne | Yield (%) |

| 1 | This compound | Phenylacetylene | 93 |

| 2 | This compound | 1-Heptyne | 85 |

| 3 | This compound | 3,3-Dimethyl-1-butyne | 81 |

| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |

| 5 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 83 |

| Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h.[5] |

To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[3][5] Add anhydrous DMF (4 mL per 1 mmol of bromopyridine) and stir the mixture for 30 minutes at room temperature.[3][5] Then, add the 2-amino-3-bromopyridine derivative (1.0 equivalent), the terminal alkyne (1.2 equivalents), and Et₃N (2 equivalents).[3][5] Heat the reaction mixture to 100°C and stir for 3-5 hours, monitoring the progress by TLC or LC-MS.[3][5] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5] The crude product is then purified by column chromatography on silica gel.[5]

Suzuki-Miyaura Coupling

The following table summarizes yields for the Suzuki-Miyaura coupling of a structurally similar aminobromopyridine with various arylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine | 88 |

| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyridine | 78 |

| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyridine | 80 |

| Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is representative for this compound.[7] |

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aminobromopyridine (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents).[5] Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5][6] Seal the vessel and heat the mixture with vigorous stirring to 80-100°C for 12-24 hours.[5] Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[5][8] Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5] The crude product is then purified by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines using this methodology.

Quantitative data for the Buchwald-Hartwig amination of the specific title compound is scarce in the literature. However, the following table provides representative conditions and expected yields for the amination of similar bromopyridine substrates.

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |

| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |

| These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for optimization.[10] |

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, the base (e.g., Cs₂CO₃, NaOtBu), the palladium source (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., Xantphos). Evacuate and backfill the Schlenk tube with an inert gas (repeat three times). Add anhydrous toluene via syringe. Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

Other Key Transformations

Beyond cross-coupling reactions, this compound serves as a precursor for other important synthetic intermediates and heterocyclic systems.

-

Synthesis of 2,5-dibromo-3-methylpyridine: The amino group can be replaced by a bromine atom via a Sandmeyer-type reaction to yield 2,5-dibromo-3-methylpyridine, another versatile building block. A patent describes a method involving the reaction of 2-amino-3-methyl-5-bromopyridine with a hydrogen bromide solution and sodium nitrite in the presence of cuprous bromide.[11]

-

Synthesis of Imidazopyridines: The 2-amino group is a key handle for the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are prevalent in medicinal chemistry.[12] The general approach involves the condensation of the 2-aminopyridine with an α-halocarbonyl compound.[12]

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.

Pharmaceutical Applications

Derivatives of this building block have been explored for the development of treatments for a range of diseases, including cancer and neurological disorders. For instance, the imidazo[1,2-a]pyridine scaffold, accessible from 2-aminopyridines, is a core component of several approved drugs.[12] Furthermore, aminopyridine derivatives are investigated as kinase inhibitors, a major class of anticancer agents. While specific signaling pathways for derivatives of this compound are not extensively documented, the general workflow for drug discovery involves synthesizing a library of compounds from this precursor and screening them for activity against specific biological targets.

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate for the synthesis of modern herbicides and fungicides.[13][14] For example, it can be used to synthesize pyridine-based succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the fungal respiratory chain.[15]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an essential intermediate for the synthesis of complex molecules with significant biological activity. This guide provides a foundational understanding of its properties, key reactions, and applications, serving as a practical resource for chemists in both academic and industrial research. The detailed protocols and compiled data, even when for analogous compounds, offer a solid starting point for the design and execution of synthetic routes utilizing this powerful heterocyclic precursor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Amino-3-bromo-5-methylpyridine from 2-amino-5-methylpyridine

An Application Note on the Regioselective Synthesis of 2-Amino-3-bromo-5-methylpyridine

Introduction

Substituted bromopyridines are crucial building blocks in the fields of medicinal chemistry and drug development. Their utility as versatile intermediates stems from their ability to participate in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Specifically, this compound is a valuable synthon, incorporating amino, bromo, and methyl groups that offer multiple points for chemical modification.[2] The regioselective introduction of a bromine atom at the C-3 position of the 2-amino-5-methylpyridine scaffold is a key synthetic challenge. This application note provides a detailed protocol for the synthesis of this compound from 2-amino-5-methylpyridine using N-Bromosuccinimide (NBS) as a selective brominating agent. This method is designed to offer high selectivity and a straightforward procedure for researchers and professionals in organic synthesis and pharmaceutical development.[1]

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the electron-rich pyridine ring of 2-amino-5-methylpyridine is selectively brominated at the 3-position. The amino group at C-2 directs the incoming electrophile (Br+) to the ortho (C-3) and para (C-5) positions. Since the C-5 position is already substituted with a methyl group, the bromination is directed to the C-3 position. N-Bromosuccinimide (NBS) serves as a mild and efficient source of electrophilic bromine.

Caption: Chemical scheme for the bromination of 2-amino-5-methylpyridine.

Experimental Protocol

This protocol is adapted from established procedures for the regioselective bromination of substituted aminopyridines.[1][3]

Materials and Reagents:

-

2-Amino-5-methylpyridine (C₆H₈N₂)

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylpyridine over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis.

| Reagent/Parameter | Value | Units | Molar Eq. |

| 2-Amino-5-methylpyridine | 5.00 | g | 1.0 |

| N-Bromosuccinimide (NBS) | 8.62 | g | 1.05 |

| Acetonitrile (Solvent) | ~230 | mL | - |

| Reaction Temperature | 0 to RT | °C | - |

| Reaction Time | 2 - 4 | hours | - |

| Product | |||

| This compound | C₆H₇BrN₂ | Formula | - |

| Molecular Weight | 187.04 | g/mol | - |

| Theoretical Yield | 8.65 | g | - |

| Expected Yield* | 6.5 - 7.8 | g (75-90%) | - |

*Expected yield is an estimate based on similar reported bromination reactions of aminopyridines and may vary.[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation and contact with skin.

-

Acetonitrile is flammable and toxic. Avoid contact and inhalation.

-

Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 2-Amino-3-bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-methylpyridine with various arylboronic acids. While specific data for this exact substrate is not widely published, this protocol is adapted from procedures for the highly analogous substrate, 5-bromo-2-methylpyridin-3-amine.[1][2] The electronic and steric effects of the amino and methyl substituents on the pyridine ring can influence the reactivity of the substrate.[1] The conditions outlined herein are designed to address these factors, employing a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling of the aminopyridine with an arylboronic acid.[2] The appropriate selection of the catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] This data serves as a strong indicator of the expected yields for the coupling of this compound under similar conditions.

| Arylboronic Acid | Product | Yield (%)[2] |

| Phenylboronic acid | 2-Amino-5-methyl-3-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 2-Amino-5-methyl-3-(p-tolyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 2-Amino-5-methyl-3-(4-methoxyphenyl)pyridine | 88 |

| 4-Chlorophenylboronic acid | 2-Amino-3-(4-chlorophenyl)-5-methylpyridine | 78 |

| 4-Fluorophenylboronic acid | 2-Amino-3-(4-fluorophenyl)-5-methylpyridine | 80 |

Experimental Protocols

Three different catalyst systems are presented below. For routine couplings, the traditional Pd(PPh₃)₄ catalyst generally provides good to excellent yields.[2] For more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr) are effective alternatives.[2]

Protocol 1: Traditional Phosphine Ligand System - Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[2]

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)[2]

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-